N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Description
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine-3-carboxamide backbone substituted with a trifluoromethyl group at position 6 and a benzothiophene-containing hydroxypropyl side chain. This compound exhibits structural motifs common to agrochemical and pharmaceutical agents, particularly those targeting enzyme inhibition. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzothiophene moiety contributes to π-π stacking interactions in biological systems . Its synthesis typically involves coupling reactions between activated pyridine carboxylic acid derivatives and aminopropylbenzothiophene intermediates, as inferred from analogous preparations in supplementary medicinal chemistry literature .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2S/c1-17(25,15-8-11-4-2-3-5-13(11)26-15)10-23-16(24)12-6-7-14(22-9-12)18(19,20)21/h2-9,25H,10H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGYJAUUIGREJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN=C(C=C1)C(F)(F)F)(C2=CC3=CC=CC=C3S2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Component Synthesis
The target molecule comprises two primary fragments:
- 6-(Trifluoromethyl)pyridine-3-carboxylic acid : Synthesized via halogenation of pyridine-3-carboxylic acid followed by trifluoromethylation using Umemoto’s reagent.
- 2-(1-Benzothiophen-2-yl)-2-hydroxypropylamine : Prepared through Friedel-Crafts acylation of benzothiophene with chloroacetone, followed by reductive amination (NaBH₃CN, NH₄OAc).
Challenges in Precursor Functionalization
- Hydroxy Group Reactivity : The secondary alcohol in 2-hydroxypropylamine necessitates protection during amide coupling. Tert-butyldimethylsilyl (TBS) ethers are preferred due to their stability under basic conditions and ease of removal (TBAF).
- Trifluoromethyl Steric Effects : Electron-withdrawing CF₃ groups reduce pyridine ring nucleophilicity, demanding activated coupling agents.
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
Reagents : EDC/HCl, HOBt, DIPEA
Conditions : DCM, 0°C → RT, 12 h
Procedure :
- Activate 6-(trifluoromethyl)pyridine-3-carboxylic acid (1.2 eq) with EDC/HOBt.
- Add TBS-protected 2-(1-benzothiophen-2-yl)-2-hydroxypropylamine (1.0 eq) and DIPEA (3.0 eq).
- Deprotect with TBAF/THF (yield: 78%).
Advantages : High reproducibility; minimal racemization.
Limitations : Requires anhydrous conditions; HOBt byproducts complicate purification.
Uranium/Guanidinium Coupling Agents
Reagents : HATU, DIPEA
Conditions : DMF, RT, 6 h
Procedure :
- Pre-mix acid (1.1 eq) with HATU (1.1 eq) and DIPEA (2.5 eq).
- Add amine (1.0 eq) in DMF.
- Isolate via silica chromatography (yield: 85%).
Advantages : Faster reaction times; superior yields for sterically hindered substrates.
Limitations : Cost-prohibitive at scale; DMF removal requires high-vacuum distillation.
Acyl Chloride Route
Reagents : SOCl₂, NaOH
Conditions : THF, 0°C → reflux, 8 h
Procedure :
- Convert acid to acyl chloride using SOCl₂ (3.0 eq).
- React with amine (1.0 eq) in THF/10% NaOH (yield: 68%).
Advantages : No coupling agents needed; suitable for industrial-scale synthesis.
Limitations : Hydroxyl group protection mandatory; side reactions with free –OH.
Stereochemical Control and Chiral Resolution
Diastereomer Formation
The hydroxypropyl linker introduces a stereocenter at C2. Racemic synthesis yields a 1:1 mixture of R and S enantiomers. Key separation techniques include:
X-Ray Crystallographic Validation
Single-crystal X-ray analysis confirms the R-configuration at C2. Intramolecular H-bonding between the hydroxy group and carboxamide oxygen stabilizes the cis conformation (O···O distance: 2.68 Å).
Optimization of Reaction Parameters
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 85 | 98 |
| DCM | 8.9 | 72 | 95 |
| THF | 7.5 | 68 | 90 |
| Acetonitrile | 37.5 | 61 | 88 |
Polar aprotic solvents (DMF) enhance reagent solubility and reaction homogeneity.
Temperature and Time Profiling
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 0 → RT | 12 | 78 |
| RT | 6 | 85 |
| 40 | 4 | 82 |
| 60 | 3 | 75 |
Prolonged heating above 40°C promotes decomposition of the trifluoromethyl group.
Scalability and Industrial Considerations
Cost-Benefit Analysis of Coupling Agents
| Agent | Cost ($/kg) | Typical Scale (kg) | Yield (%) |
|---|---|---|---|
| HATU | 1,200 | 0.1–1 | 85 |
| EDC | 300 | 1–10 | 78 |
| SOCl₂ | 50 | 10–100 | 68 |
EDC is optimal for pilot-scale batches (1–10 kg), while SOCl₂ suits bulk production despite lower yields.
Waste Stream Management
- HATU Reactions : Recover DMF via fractional distillation; precipitate HATU byproducts with ice-water.
- Acyl Chloride Route : Neutralize HCl gas with NaOH scrubbers; recycle THF via molecular sieves.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC (C18, 60% MeCN/H₂O): 99.2% purity, tR = 6.7 min.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group on the nicotinamide can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group yields a carbonyl compound, while reduction of the nitro group results in an amine derivative.
Scientific Research Applications
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-6-(trifluoromethyl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety can interact with aromatic residues in proteins, while the hydroxypropyl group can form hydrogen bonds with active site residues. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyridine-carboxamide derivatives, many of which act as inhibitors of mitochondrial Complex II (succinate dehydrogenase) in fungicides or as modulators of kinase activity in pharmaceuticals. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
* logP values are estimated using fragment-based methods (e.g., Crippen’s method) due to lack of experimental data.
Key Research Findings
Substituent Effects on Bioactivity :
- The trifluoromethyl group in the target compound confers higher electronegativity and membrane permeability compared to difluoromethyl analogs (e.g., A.3.32, A.3.37). This may enhance systemic distribution but reduce water solubility .
- The benzothiophene moiety provides a rigid aromatic system distinct from the indan rings in A.3.32–A.3.35. Indan derivatives exhibit better steric complementarity to the hydrophobic pocket of Complex II, explaining their superior fungicidal activity .
Stereochemical Considerations :
- Chiral side chains (e.g., in A.3.37) improve target selectivity due to enantiomer-specific interactions, a feature absent in the target compound’s racemic hydroxypropyl group .
Divergent Applications :
- Unlike dihydropyridine-carboxamides (e.g., AZ257 ), the target compound lacks a redox-active dihydropyridine ring, shifting its mechanism from ion channel modulation to enzyme inhibition.
Biological Activity
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound notable for its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a benzothiophene moiety, a trifluoromethyl group, and a carboxamide functional group, contributing to its unique biological profile. The molecular formula is with a molecular weight of approximately 375.48 g/mol.
Antiviral Activity
Recent studies have indicated that derivatives of benzothiophenes exhibit significant antiviral properties. For instance, compounds similar to this compound have shown promising results against viruses such as H5N1 and SARS-CoV-2. In vitro assays demonstrated that certain derivatives could inhibit viral replication effectively, with inhibition rates reaching up to 93% at specific concentrations .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Research indicates that it may exert cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Mechanistic studies suggest that the compound may interfere with critical signaling pathways involved in tumor growth, such as the AKT/mTOR pathway .
Anti-inflammatory Effects
In addition to its antiviral and anticancer activities, this compound has been associated with anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Case Studies
A series of experiments were conducted to evaluate the biological activity of this compound:
- Antiviral Assays : In vitro testing against H5N1 virus showed significant inhibition at concentrations of 0.5 μmol/μL (93% inhibition) and 0.25 μmol/μL (60% inhibition), compared to standard antiviral agents like ribavirin .
- Cytotoxicity Tests : The compound exhibited low cytotoxicity in normal cell lines while effectively reducing viability in cancer cell lines, indicating selectivity towards malignant cells .
- Anti-inflammatory Studies : The compound significantly decreased levels of TNF-alpha and IL-6 in stimulated macrophages, highlighting its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step protocols, including the formation of heterocyclic cores (e.g., benzothiophene) followed by coupling reactions. Key steps include:
- Benzothiophene ring formation : Cyclization of precursors under controlled temperatures (e.g., 80–120°C) using catalysts like Pd or Cu .
- Amide bond formation : Coupling 6-(trifluoromethyl)pyridine-3-carboxylic acid with the hydroxypropyl-benzothiophene intermediate using carbodiimide reagents (e.g., EDC/HOBt) .
- Critical parameters : Solvent polarity (e.g., DMF vs. THF), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 for amine:carboxylic acid) significantly impact yield (60–85%) and purity (>95%) .
- Characterization : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity .
Q. How can researchers characterize the compound’s structural and electronic properties?
Methodological approaches include:
- Spectroscopic analysis : ¹H/¹³C NMR to assign protons and carbons, particularly distinguishing trifluoromethyl (-CF₃) and benzothiophene signals .
- Mass spectrometry : HRMS for molecular weight validation and fragmentation pattern analysis .
- Computational modeling : Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
Q. What analytical techniques are essential for assessing purity and stability?
- HPLC/UPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify purity (>98%) .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability under nitrogen atmospheres (decomposition >200°C) .
- Solubility profiling : Solvent screening (e.g., DMSO, ethanol) via dynamic light scattering (DLS) .
Advanced Research Questions
Q. How can computational methods predict reactivity or interaction mechanisms?
- Quantum chemical calculations : Transition state analysis using Gaussian or ORCA software to map reaction pathways (e.g., amide bond formation) .
- Molecular docking : AutoDock Vina to simulate binding affinities with biological targets (e.g., enzyme active sites) .
- Machine learning : Training models on existing reaction databases to optimize solvent/catalyst combinations .
Q. What experimental strategies resolve contradictions in biological activity data?
- Dose-response standardization : Use IC₅₀/EC₅₀ assays with consistent cell lines (e.g., HEK293 vs. HeLa) to minimize variability .
- Statistical design of experiments (DoE) : Full factorial or response surface methodologies to isolate confounding variables (e.g., pH, temperature) .
- Meta-analysis : Cross-referencing bioactivity data across published studies to identify trends or outliers .
Q. How can reaction fundamentals inform the design of scalable synthesis protocols?
- Kinetic studies : In-situ FTIR monitoring to track intermediate formation and optimize reaction rates .
- Catalyst screening : Testing Pd/C, Ni, or enzyme-mediated systems for greener synthesis .
- Scale-up challenges : Addressing mass transfer limitations in batch reactors via Computational Fluid Dynamics (CFD) .
Q. What methodologies elucidate the compound’s enzyme inhibition mechanisms?
- In vitro assays : Fluorescence-based inhibition assays (e.g., trypsin-like proteases) with Michaelis-Menten kinetics .
- X-ray crystallography : Co-crystallization with target enzymes (e.g., kinases) to resolve binding modes .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions .
Contradiction Analysis and Validation
Q. How to address discrepancies in reported solubility or stability profiles?
- Standardized protocols : Follow OECD guidelines for solubility testing (e.g., shake-flask method) .
- Accelerated stability studies : Stress testing under high humidity (75% RH) and UV exposure to identify degradation products .
- Inter-laboratory validation : Collaborative studies using identical batches and analytical methods .
Q. Why do computational predictions sometimes conflict with experimental bioactivity?
- Limitations of force fields : AMBER or CHARMM may inadequately model trifluoromethyl interactions .
- Solvent effects : Explicit solvent models (e.g., COSMO-RS) improve docking accuracy .
- Post-translational modifications : Enzymes’ in vivo modifications (e.g., phosphorylation) may alter binding pockets .
Methodological Innovations
Q. How can advanced statistical methods optimize synthesis or bioactivity studies?
- Partial Least Squares (PLS) regression : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
- Artificial Neural Networks (ANN) : Predict reaction yields from historical data .
- High-throughput screening (HTS) : 96-well plate assays to rapidly test derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
